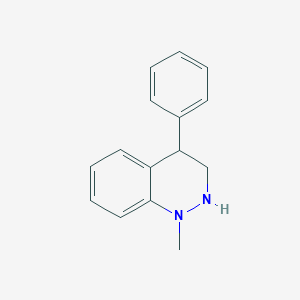
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline is an organic compound that belongs to the class of tetrahydropyridines
Métodos De Preparación
The synthesis of 1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the condensation of phenylacetonitrile with methylamine, followed by cyclization and reduction steps.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rates.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors in the body.
Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmitter synthesis and degradation.
Effects: The compound’s effects can include modulation of enzyme activity, alteration of receptor function, and changes in cellular signaling pathways.
Comparación Con Compuestos Similares
1-Methyl-4-phenyl-1,2,3,4-tetrahydrocinnoline can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-Methyl-1,2,3,4-tetrahydroisoquinoline share structural similarities.
Uniqueness: The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for research.
Propiedades
Número CAS |
51718-17-3 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1-methyl-4-phenyl-3,4-dihydro-2H-cinnoline |
InChI |
InChI=1S/C15H16N2/c1-17-15-10-6-5-9-13(15)14(11-16-17)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3 |
Clave InChI |
HOSBJAVMNMSUOL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(CN1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




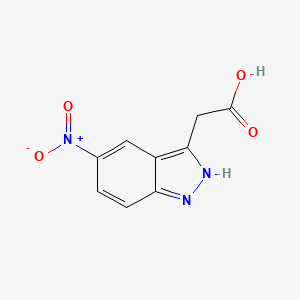

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
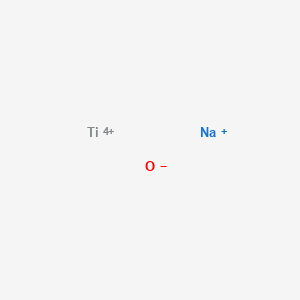
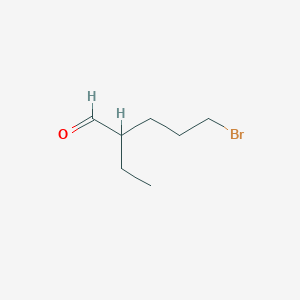
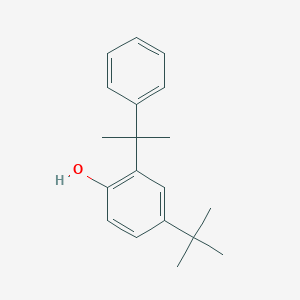
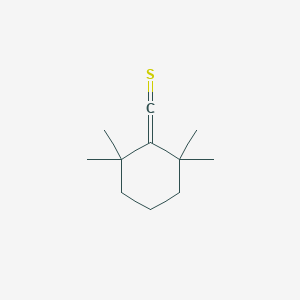
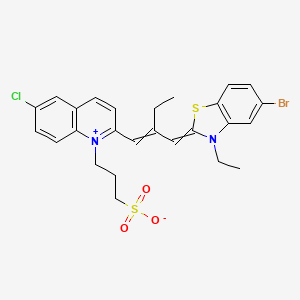
![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
